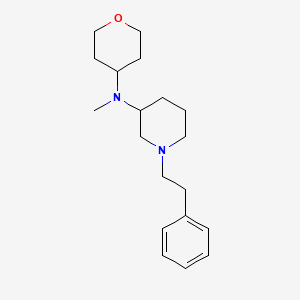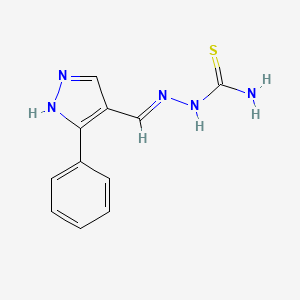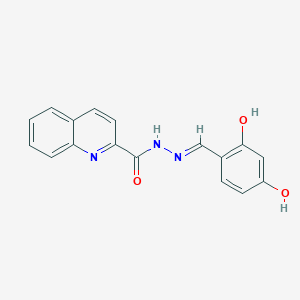
N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It belongs to the family of synthetic opioids that act on the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. U-47700 has gained popularity in recent years as a designer drug, and its abuse has led to several fatalities. However, U-47700 has also attracted the attention of researchers for its potential applications in scientific research.
作用机制
N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine acts primarily on the mu-opioid receptor, which is located in the brain and spinal cord. When N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine binds to this receptor, it activates a cascade of signaling pathways that ultimately lead to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects:
N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine has been shown to produce similar effects to other opioids, including pain relief, sedation, and euphoria. However, it also has some unique effects, such as the ability to cause respiratory depression at lower doses than other opioids. N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine has also been shown to produce a longer-lasting analgesic effect than morphine, which may be due to its slower metabolism.
实验室实验的优点和局限性
N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine has several advantages for use in scientific research, including its high potency and selectivity for the mu-opioid receptor. However, it also has several limitations, including its potential for abuse and toxicity. Researchers must take precautions to ensure that N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine is handled safely and that its use is strictly regulated.
未来方向
There are several areas of research that could benefit from the use of N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine, including the development of new opioid medications with improved safety and efficacy profiles. Researchers could also investigate the effects of N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine on different types of pain, as well as its potential for use in the treatment of addiction and withdrawal. Additionally, N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine could be used to study the mechanisms of opioid receptor activation and the effects of opioids on the central nervous system in greater detail.
合成方法
N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine can be synthesized using a variety of methods, including the reduction of the corresponding nitro compound or the reaction of an aldehyde with a piperidine derivative. One of the most common methods involves the reaction of 4-chlorobutyryl chloride with N-methyl-3-piperidone, followed by reduction with sodium borohydride. The resulting compound is then reacted with 2-phenylethylamine and tetrahydro-2H-pyran-4-ol to yield N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine.
科学研究应用
N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine has been used in several scientific studies to investigate the mechanisms of opioid receptor activation and the effects of opioids on the central nervous system. One study found that N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine was a potent agonist of the mu-opioid receptor, with a binding affinity that was comparable to that of morphine. Another study investigated the effects of N-methyl-1-(2-phenylethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine on neuronal activity in the brain and found that it increased the firing rate of neurons in the prefrontal cortex.
属性
IUPAC Name |
N-methyl-N-(oxan-4-yl)-1-(2-phenylethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-20(18-10-14-22-15-11-18)19-8-5-12-21(16-19)13-9-17-6-3-2-4-7-17/h2-4,6-7,18-19H,5,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNDWYXVHMGITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-butyryl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5963484.png)
![N-{[(2,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B5963494.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B5963497.png)
![(4aS*,8aR*)-2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5963509.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5963518.png)
![N'-(5-bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5963529.png)
![1-(4-chlorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B5963541.png)
![3-(4-methylphenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5963549.png)
![N-cyclopropyl-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5963557.png)

![1-cyclohexyl-4-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5963579.png)

![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5963593.png)
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5963603.png)